

Application Note: NMR Characterization of 4-Desmethoxy-4-nitro Omeprazole Sulfide

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Compound of Interest

Compound Name:	4-Desmethoxy-4-nitro Omeprazole Sulfide
CAS No.:	142885-91-4
Cat. No.:	B022031

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Introduction & Chemical Context

In the synthesis of Omeprazole, the formation of the sulfide bridge is a pivotal step. A common synthetic route involves the coupling of 2-chloromethyl-3,5-dimethyl-4-nitropyridine with 2-mercapto-5-methoxybenzimidazole. The resulting intermediate, **4-Desmethoxy-4-nitro Omeprazole Sulfide** (hereafter referred to as the Nitro-Sulfide), subsequently undergoes nucleophilic substitution where the nitro group is replaced by a methoxy group to yield Omeprazole Sulfide (Pyrmetazole), which is then oxidized to Omeprazole.

Incomplete substitution results in the carryover of the Nitro-Sulfide into the final API. Due to the genotoxic potential of nitro-aromatics and regulatory stringency (ICH M7), definitive characterization of this impurity is mandatory.

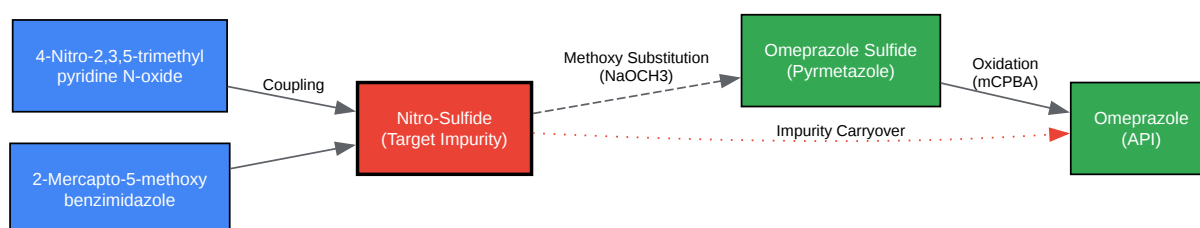
Target Analyte:

- Name: **4-Desmethoxy-4-nitro Omeprazole Sulfide**^{[1][2][3][4][5][6]}
- IUPAC: 2-[[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole]^{[2][4][5]}

- CAS: 142885-91-4[1][2][3][4][5][6]
- Molecular Formula: C₁₆H₁₆N₄O₃S[1][4][5][6]
- Molecular Weight: 344.39 g/mol [1][2][4][6]

Synthetic Origin Pathway

The following diagram illustrates the origin of the impurity within the Omeprazole synthetic pathway.



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Figure 1: Synthetic pathway highlighting the origin of the Nitro-Sulfide impurity (Red) vs. the target API pathway (Green).

Experimental Protocol

Sample Preparation

Benzimidazole derivatives often exhibit tautomerism and broadening of exchangeable protons (NH). DMSO-d₆ is the solvent of choice due to its ability to stabilize these tautomers and solubilize the polar nitro-compound.

- Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
- Concentration: 10–15 mg in 600 μL solvent (approx. 30–45 mM).
- Tube: 5 mm High-Precision NMR Tube (Wilmad 535-PP or equivalent).

- Temperature: 298 K (25°C). Note: If NH broadening is severe, elevating T to 303 K may sharpen signals.

Acquisition Parameters

The following parameters are optimized for a 400 MHz or 600 MHz spectrometer (e.g., Bruker Avance III HD).

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Spectral Width (ppm)	Relaxation Delay (D1)	Purpose
¹ H Standard	zg30	16	64k	20 ppm (-2 to 18)	1.0 s	Quantitative integration & chemical shift assignment.
¹³ C { ¹ H}	zgpg30	1024	64k	240 ppm	2.0 s	Carbon skeleton verification.
COSY	cosygpppqf	4	2k x 256	12 ppm	1.5 s	H-H connectivity (Benzimidazole ring).
HSQC	hsqcedetg psisp2	4	2k x 256	F2: 12, F1: 165	1.5 s	1-bond C-H correlations (Multiplicity editing).
HMBC	hmbcgplpn dqf	8	4k x 256	F2: 12, F1: 220	1.5 s	Long-range correlations (Critical for quaternary C-NO ₂).

Results & Discussion: Structural Assignment

The differentiation of Nitro-Sulfide from Omeprazole Sulfide relies on specific electronic effects induced by the 4-nitro group on the pyridine ring.

1H NMR Spectral Analysis

The 4-nitro group is a strong electron-withdrawing group (EWG), whereas the 4-methoxy group in Omeprazole is an electron-donating group (EDG) by resonance. This creates a distinct "fingerprint" in the chemical shifts.

Table 1: Comparative 1H NMR Shifts (DMSO-d₆, 400 MHz)

Position	Moiety	Nitro-Sulfide (Impurity) δ (ppm)	Omeprazole Sulfide δ (ppm)	Diagnostic Difference (Δ)
Pyridine-H6	Pyridine	8.52 (s)	~8.18 (s)	+0.34 (Deshielded)
S-CH ₂	Linker	4.65 (s)	~4.38 (s)	+0.27 (Deshielded)
Pyridine-Me (3,5)	Pyridine	2.35, 2.45 (s)	~2.18, 2.22 (s)	+0.15 (Deshielded)
Pyridine-OMe	Pyridine	ABSENT	~3.72 (s)	Diagnostic Absence
Benz-H4	Benzimidazole	7.45 (d)	7.45 (d)	Negligible
Benz-H7	Benzimidazole	7.05 (d)	7.05 (d)	Negligible
Benz-H6	Benzimidazole	6.80 (dd)	6.80 (dd)	Negligible
Benz-OMe	Benzimidazole	3.81 (s)	3.81 (s)	Negligible

Note: Chemical shifts are approximate and may vary ± 0.05 ppm depending on concentration and pH.

Key Diagnostic Logic:

- **Absence of Signal:** The most immediate indicator is the lack of the Pyridine-OCH₃ singlet at ~3.72 ppm. (Do not confuse with the Benzimidazole-OCH₃ at ~3.81 ppm, which remains present).
- **Deshielding Effect:** The Nitro group pulls electron density from the pyridine ring, causing the H6 proton and the methyl groups to shift downfield (higher ppm).

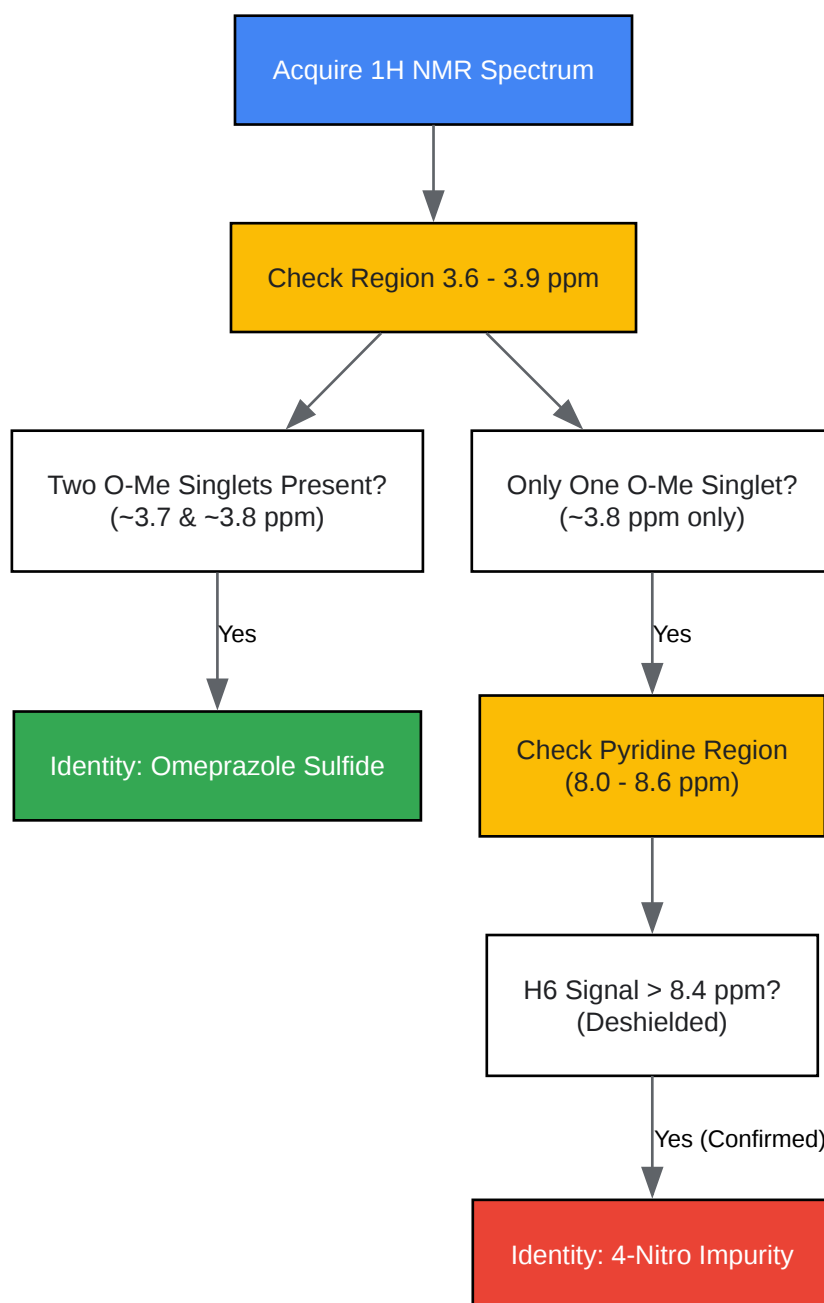
13C NMR & 2D Correlation

The 13C spectrum provides definitive proof of the carbon skeleton.

- **C-NO₂ (Quaternary):** In the Nitro-Sulfide, the C4 carbon attached to the nitro group appears typically between 155–160 ppm. It often shows lower intensity due to lack of NOE and long relaxation times.
- **HMBC Confirmation:**
 - In Omeprazole Sulfide, the Pyridine-OCH₃ protons correlate to the Pyridine C4 (~164 ppm).
 - In Nitro-Sulfide, there are no methoxy protons to correlate to C4. Instead, the Pyridine-Methyl protons (Pos 3 & 5) will show strong HMBC correlations to the C4-Nitro carbon.

Structural Logic Workflow

The following decision tree illustrates the logic used to confirm the impurity identity during data analysis.



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Figure 2: NMR assignment logic flow for distinguishing the Nitro-Sulfide impurity from the standard intermediate.

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